molecular formula C7H8O2 B13332716 3-ethynylcyclobutane-1-carboxylic Acid

3-ethynylcyclobutane-1-carboxylic Acid

Cat. No.: B13332716
M. Wt: 124.14 g/mol
InChI Key: XJHVFKCXYHNJBJ-UHFFFAOYSA-N
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Description

3-Ethynylcyclobutane-1-carboxylic acid is an organic compound characterized by a cyclobutane ring substituted with an ethynyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethynylcyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method is the cyclization of 1,3-butadiene derivatives under specific conditions to form the cyclobutane ring, followed by the introduction of the ethynyl group through alkylation reactions. The carboxylic acid group can be introduced via oxidation reactions using reagents such as potassium permanganate or chromium trioxide.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions followed by purification steps. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Ethynylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as carboxylates.

    Reduction: The ethynyl group can be reduced to form alkenyl or alkyl derivatives.

    Substitution: The hydrogen atoms on the cyclobutane ring can be substituted with other functional groups through halogenation or other substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst

    Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂)

Major Products:

    Oxidation: Carboxylates and other oxidized derivatives

    Reduction: Alkenyl or alkyl derivatives

    Substitution: Halogenated cyclobutane derivatives

Scientific Research Applications

3-Ethynylcyclobutane-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-ethynylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic systems, while the carboxylic acid group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

    Cyclobutanecarboxylic acid: Lacks the ethynyl group, making it less reactive in certain chemical reactions.

    3-Ethynylcyclopropane-1-carboxylic acid: Contains a smaller ring, leading to different steric and electronic properties.

    3-Ethynylcyclopentane-1-carboxylic acid: Contains a larger ring, affecting its reactivity and interactions.

Uniqueness: 3-Ethynylcyclobutane-1-carboxylic acid is unique due to its combination of a strained cyclobutane ring and an ethynyl group, which imparts distinct reactivity and potential for diverse applications in research and industry.

Properties

Molecular Formula

C7H8O2

Molecular Weight

124.14 g/mol

IUPAC Name

3-ethynylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C7H8O2/c1-2-5-3-6(4-5)7(8)9/h1,5-6H,3-4H2,(H,8,9)

InChI Key

XJHVFKCXYHNJBJ-UHFFFAOYSA-N

Canonical SMILES

C#CC1CC(C1)C(=O)O

Origin of Product

United States

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